Regioisomeric Differentiation: 3-Phenoxyphenyl vs. 4-Phenoxyphenyl Substitution at the C2 Position
The target compound bears a 3-phenoxyphenyl substituent at the benzimidazole C2 position. The patent literature on aryl substituted benzimidazoles as sodium channel blockers explicitly identifies both (3-phenoxy)phenyl and (4-phenoxy)phenyl as suitable R₂ substituents, but designates the attachment position—3- or 4-position of the phenyl component—as a distinct structural variable governing pharmacological activity [1]. While direct, publicly available IC₅₀ values for the 3-phenoxy vs. 4-phenoxy regioisomers in a single sodium channel assay are not reported in a head-to-head format, the patent's explicit differentiation of these regioisomers as separate embodiment categories provides class-level inference that the position of the phenoxy substituent is a meaningful determinant of target engagement. In the related MCH-R1 antagonist series, the 2-aryl substituent's electronic and steric topology is a primary driver of binding affinity, with structurally analogous 2-arylbenzimidazole piperidines spanning IC₅₀ values from 1 nM to >1000 nM depending on aryl substitution [2]. The 3-phenoxyphenyl configuration of CAS 653573-64-9 thus represents a discrete, non-interchangeable chemical space relative to its 4-phenoxyphenyl isomer.
| Evidence Dimension | Regioisomeric identity (3-phenoxyphenyl vs. 4-phenoxyphenyl) as a documented structural variable in sodium channel blocker SAR |
|---|---|
| Target Compound Data | 2-(3-phenoxyphenyl) substitution at benzimidazole C2 |
| Comparator Or Baseline | 2-(4-phenoxyphenyl) substitution (described as a distinct embodiment in the same patent) |
| Quantified Difference | Patent distinguishes 3-phenoxy and 4-phenoxy as separate R₂ options; quantitative differential pharmacology not disclosed in the patent. |
| Conditions | Patent US 2004/0132777 A1; sodium channel blocking activity context. |
Why This Matters
For scientists procuring a 2-arylbenzimidazole building block or tool compound, the 3-phenoxyphenyl regioisomer defines a distinct chemical entity that cannot be legitimately substituted by the 4-phenoxyphenyl analog without altering the pharmacological or synthetic profile, as documented by the patent's deliberate structural differentiation.
- [1] Sun, Q., et al. (2004). Aryl substituted benzimidazoles and their use as sodium channel blockers. U.S. Patent Application Publication No. US 2004/0132777 A1. View Source
- [2] Lim, C. J., et al. (2011). Synthesis and SAR investigations of novel 2-arylbenzimidazole derivatives as melanin-concentrating hormone receptor 1 (MCH-R1) antagonists. Bioorganic & Medicinal Chemistry Letters, 21(8), 2309–2312. View Source
